1-Phenyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at position 1 with a phenyl group and at position 4 with a piperazine moiety linked via a carbonyl group to a thiophen-2-ylsulfonyl group.
Properties
IUPAC Name |
1-phenyl-4-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c23-17-13-15(14-22(17)16-5-2-1-3-6-16)19(24)20-8-10-21(11-9-20)28(25,26)18-7-4-12-27-18/h1-7,12,15H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBDINPYRZMLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, including the formation of the piperazine and pyrrolidinone rings, followed by the introduction of the phenyl and thiophen-2-ylsulfonyl groups. Common synthetic methods include:
Suzuki-Miyaura Coupling: This method is often used to form carbon-carbon bonds between the phenyl and thiophene rings.
Nucleophilic Substitution: This reaction can introduce the piperazine moiety into the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using automated systems to ensure consistency and purity. The use of continuous flow reactors and high-throughput screening can optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
1-Phenyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolidin-2-one and Piperazine Moieties
- S-61 and S-73 (Pyrrolidin-2-one derivatives): Structure: S-61 (1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one) and S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) feature alkyl chains linking pyrrolidin-2-one to substituted piperazines. Activity: Both exhibit α1-adrenolytic, antiarrhythmic, and hypotensive effects. S-73 shows higher α1-adrenoceptor affinity due to electron-withdrawing fluorine substituents . Comparison: The target compound lacks the alkyl chain but includes a sulfonyl group, which may improve solubility and target specificity.
- EP-40 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one): Activity: Demonstrates antiarrhythmic effects linked to α-adrenolytic and antioxidant properties but prolongs QTc intervals, indicating proarrhythmic risk . Comparison: The target compound’s thiophene sulfonyl group may mitigate oxidative stress compared to EP-40’s phenolic substituents.
Thiophene-Containing Piperazine Derivatives
- Compound 27 (1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one): Structure: Features a thiophene linked via a butanone chain to a piperidine ring. Comparison: The absence of a sulfonyl group in Compound 27 may reduce electron-withdrawing effects, impacting receptor affinity.
- MK38 (1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one): Structure: Similar to Compound 27 but with a piperazine ring.
Piperazine Derivatives with Diverse Aryl Substituents
1-(4-Methoxyphenyl)-4-{[4-[3-(trifluoromethyl)phenyl]piperazinyl}carbonyl)pyrrolidin-2-one :
Compound 14 (1-(4-(4-nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) :
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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